Methyl 5-(4-methylphenyl)penta-2,4-dienoate
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Overview
Description
Methyl 5-(4-methylphenyl)penta-2,4-dienoate is an organic compound with the molecular formula C13H14O2 It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom at the fifth position is replaced by a 4-methylphenyl group, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methylphenyl)penta-2,4-dienoate typically involves the esterification of 5-(4-methylphenyl)penta-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methylphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 5-(4-methylphenyl)penta-2,4-dienoic acid or corresponding ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted derivatives at the benzylic position.
Scientific Research Applications
Methyl 5-(4-methylphenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(4-methylphenyl)penta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Similar structure with a benzo[d][1,3]dioxol-5-yl group instead of a 4-methylphenyl group.
Methyl (2E,4E)-5-Anilino-4-(methoxycarbonyl)penta-2,4-dienoate: Contains an anilino group and a methoxycarbonyl group.
Uniqueness
Methyl 5-(4-methylphenyl)penta-2,4-dienoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
89812-60-2 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 5-(4-methylphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H14O2/c1-11-7-9-12(10-8-11)5-3-4-6-13(14)15-2/h3-10H,1-2H3 |
InChI Key |
AFIYPUOWNKCBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC=CC(=O)OC |
Origin of Product |
United States |
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